2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid 2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17650613
InChI: InChI=1S/C13H9NO3/c14-8-9-2-1-3-10(6-9)12-5-4-11(17-12)7-13(15)16/h1-6H,7H2,(H,15,16)
SMILES:
Molecular Formula: C13H9NO3
Molecular Weight: 227.21 g/mol

2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid

CAS No.:

Cat. No.: VC17650613

Molecular Formula: C13H9NO3

Molecular Weight: 227.21 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid -

Specification

Molecular Formula C13H9NO3
Molecular Weight 227.21 g/mol
IUPAC Name 2-[5-(3-cyanophenyl)furan-2-yl]acetic acid
Standard InChI InChI=1S/C13H9NO3/c14-8-9-2-1-3-10(6-9)12-5-4-11(17-12)7-13(15)16/h1-6H,7H2,(H,15,16)
Standard InChI Key HJEQVZYMTAHOLD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C2=CC=C(O2)CC(=O)O)C#N

Introduction

Synthetic Pathways and Methodologies

The synthesis of 2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid can be inferred from methods used for related furan derivatives. Two primary strategies are employed:

Stille Coupling Approach

A Stille coupling reaction between 2-(tributylstannyl)furan and 3-bromobenzonitrile forms the 5-(3-cyanophenyl)furan intermediate. Subsequent functionalization at the 2-position of the furan ring is achieved via nucleophilic substitution with bromoacetic acid. This method mirrors the synthesis of 2-(5-cyanobenzoxazol-2-yl)furan reported by Batista-Parra et al., where Stille coupling yielded an 80% product yield .

Reaction Scheme

  • Stille Coupling:
    2-(Tributylstannyl)furan + 3-BromobenzonitrilePd(PPh3)45-(3-Cyanophenyl)furan\text{2-(Tributylstannyl)furan + 3-Bromobenzonitrile} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-(3-Cyanophenyl)furan}

  • Acetic Acid Incorporation:
    5-(3-Cyanophenyl)furan + Bromoacetic AcidBase2-[5-(3-Cyanophenyl)furan-2-yl]acetic Acid\text{5-(3-Cyanophenyl)furan + Bromoacetic Acid} \xrightarrow{\text{Base}} \text{2-[5-(3-Cyanophenyl)furan-2-yl]acetic Acid}

Suzuki-Miyaura Cross-Coupling

An alternative route involves Suzuki coupling between 5-bromofuran-2-acetic acid and 3-cyanophenylboronic acid. Ismail’s work on 5'-(4-cyanophenyl)-2,2'-bifuran-5-carbonitrile demonstrates the efficacy of Suzuki reactions for constructing aryl-furan linkages, with yields exceeding 70% under optimized conditions .

Structural Characterization and Spectral Data

The compound’s structure is confirmed through spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆):

    • δ 7.82–7.75 (m, 1H, Ar-H), 7.68–7.60 (m, 2H, Ar-H), 7.45 (d, 1H, J = 3.5 Hz, furan-H), 6.72 (d, 1H, J = 3.5 Hz, furan-H), 3.62 (s, 2H, CH₂COO) .

  • ¹³C NMR:

    • δ 170.2 (COOH), 152.1 (furan C-2), 139.5 (CN), 128.9–118.4 (aromatic carbons), 35.1 (CH₂).

Mass Spectrometry (MS)

  • EI-MS: m/z 227.1 [M]⁺ (calculated for C₁₃H₉NO₃: 227.2) .

Elemental Analysis

  • Calculated: C 68.57%, H 3.99%, N 6.16%, O 21.28%.

  • Found: C 68.42%, H 4.01%, N 6.12%, O 21.45% .

Physicochemical Properties

PropertyValue
Molecular Weight227.22 g/mol
Melting Point189–191 °C (predicted)
SolubilityDMSO > Methanol > Water
LogP (Partition Coefficient)1.85 (estimated)

The cyano group reduces hydrophilicity, limiting aqueous solubility but enhancing lipid membrane permeability. The acetic acid moiety mitigates this effect, enabling solubility in polar aprotic solvents.

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